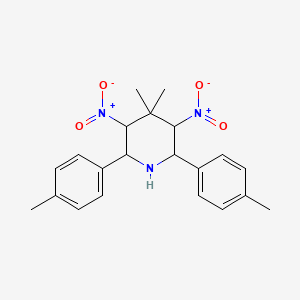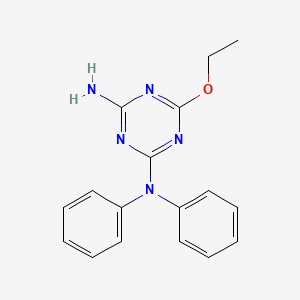![molecular formula C28H19Cl2NO3 B11501549 (2E)-N-{4-(4-chlorophenoxy)-3-[(4-chlorophenyl)carbonyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11501549.png)
(2E)-N-{4-(4-chlorophenoxy)-3-[(4-chlorophenyl)carbonyl]phenyl}-3-phenylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE is a synthetic organic compound characterized by its complex aromatic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorobenzoic acid and 4-chlorophenol, followed by their coupling reactions under specific conditions. Common reagents used in these reactions include coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its aromatic rings and functional groups could facilitate binding to proteins or nucleic acids, making it a candidate for drug development.
Medicine
In medicinal chemistry, (2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, depending on its mechanism of action.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of (2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- (2E)-N-[3-(4-METHYLBENZOYL)-4-(4-METHOXYPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE
- (2E)-N-[3-(4-FLUOROBENZOYL)-4-(4-FLUOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE
Uniqueness
(2E)-N-[3-(4-CHLOROBENZOYL)-4-(4-CHLOROPHENOXY)PHENYL]-3-PHENYLPROP-2-ENAMIDE is unique due to the presence of chlorine atoms in its structure, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds with different substituents, such as methyl or fluorine groups.
属性
分子式 |
C28H19Cl2NO3 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC 名称 |
(E)-N-[3-(4-chlorobenzoyl)-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C28H19Cl2NO3/c29-21-9-7-20(8-10-21)28(33)25-18-23(31-27(32)17-6-19-4-2-1-3-5-19)13-16-26(25)34-24-14-11-22(30)12-15-24/h1-18H,(H,31,32)/b17-6+ |
InChI 键 |
MCJXQMXDNOZHOA-UBKPWBPPSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-{[3-(naphthalen-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11501467.png)

![2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11501474.png)

![3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B11501496.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one](/img/structure/B11501525.png)
![6-chloro-3-{[5-cyclopropyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B11501529.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B11501531.png)
![7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11501537.png)
![4-bromo-N-{3-methyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B11501541.png)

![2,6-dichloro-N-[(2-ethylphenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B11501552.png)
![2-[7,7-dimethyl-2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B11501557.png)
![5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11501564.png)
